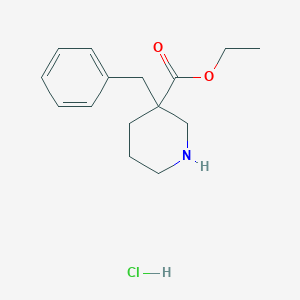

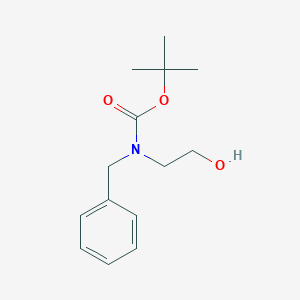

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and reactivity. Unfortunately, the specific molecular structure analysis for “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” is not available in the searched resources .Chemical Reactions Analysis

The chemical reactions involving “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” are not explicitly mentioned in the searched resources .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The chemical synthesis and structural characterization of compounds related to "3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide" are pivotal in understanding their chemical behavior and potential applications. For instance, research on "Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)" presents a novel approach to synthesizing HIOC, a potent activator of the TrkB receptor, highlighting the significance of oxopiperidine carboxamides in therapeutic contexts (Setterholm et al., 2015). Similarly, the synthesis and crystal structure analysis of two diflunisal carboxamides provide insights into the structural aspects that influence their stability and interactions, underpinning the importance of carboxamide derivatives in drug design and development (Zhong et al., 2010).

Catalysis and Reaction Mechanisms

Exploring the catalytic roles and reaction mechanisms involving carboxamide derivatives, research on "3-Trifluoroacetyl-quinolin-2(1H)-ones as Carbonyl and Acid Surrogates" demonstrates the utility of these compounds in synthesizing α-trifluoromethyl α-amino acids, showcasing the application of carboxamide derivatives in creating complex organic molecules with potential biological activities (Madhu et al., 2022).

Drug Design and Pharmaceutical Applications

In the realm of pharmaceutical research, the development of bicyclic piperazine mimetics of the peptide β-turn, assembled via the Castagnoli-Cushman Reaction, illustrates the potential of oxopiperidine carboxamides in mimicking biological structures and functions. This research highlights the applications of these compounds in drug design, offering a pathway to novel therapeutics (Usmanova et al., 2018).

Antifungal and Antimicrobial Activities

The exploration of antifungal activities by novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrates the potential of difluoromethyl carboxamide derivatives in addressing plant pathogenic fungi. This research not only reveals the antifungal properties of these compounds but also contributes to the development of agricultural fungicides, showcasing the broader applications of carboxamide derivatives beyond the pharmaceutical industry (Du et al., 2015).

Mécanisme D'action

Target of Action

A structurally similar compound, fluxapyroxad, is known to inhibit succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

Fluxapyroxad, a compound with a similar structure, inhibits succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This inhibition results in the prevention of spore germination, germ tube growth, and mycelial growth within the target species .

Biochemical Pathways

The inhibition of succinate dehydrogenase by similar compounds affects the citric acid cycle and the electron transport chain . These pathways are crucial for energy production in cells. Inhibition of these pathways can lead to energy depletion in cells, affecting their growth and proliferation.

Pharmacokinetics

The presence of fluorine in the molecule could potentially enhance certain properties of the drug, such as lipophilicity, metabolic stability, and potency . These properties could influence the bioavailability of the compound.

Result of Action

The inhibition of succinate dehydrogenase by similar compounds can lead to energy depletion in cells, affecting their growth and proliferation .

Orientations Futures

Propriétés

IUPAC Name |

3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSVZPNDIXPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)(C(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560980 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

CAS RN |

126309-11-3 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.